

# Predicted Biological Activity of 4-Bromo-3-Formyl Indole Derivatives

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## Compound of Interest

**Compound Name:** Methyl 4-bromo-3-formyl-1H-indole-2-carboxylate

**CAS No.:** 1079252-75-7

**Cat. No.:** B3375192

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## Executive Summary

The indole scaffold remains one of the most privileged structures in medicinal chemistry, serving as the core for over 40% of known alkaloids. Within this family, 4-bromo-1H-indole-3-carbaldehyde (CAS: 98600-34-1) represents a high-value intermediate. Its structural uniqueness lies in the 4-bromo substituent, which provides a critical "peri-like" steric and electronic influence on the reactive C3-formyl group.

This guide analyzes the predicted biological activity of 4-bromo-3-formyl indole derivatives, specifically focusing on Schiff base and hydrazone analogs. By synthesizing data from Structure-Activity Relationship (SAR) studies of related halogenated indoles, we project high potency in antimicrobial (DNA gyrase inhibition) and anticancer (VEGFR-2/Tubulin modulation) domains.<sup>[1]</sup>

## Structural Significance & SAR Rationale

### The "4-Bromo Effect"

While 5-bromo and 6-bromo indoles are common, the 4-bromo position offers distinct pharmacological advantages:

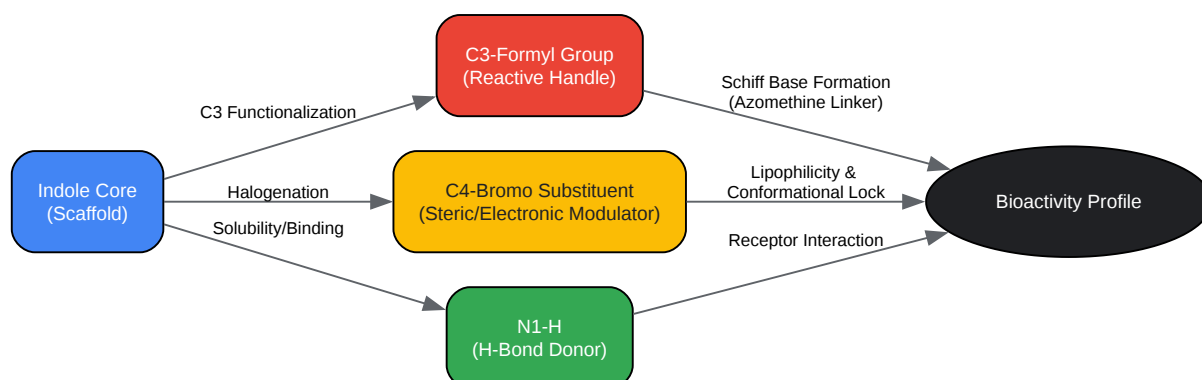
- **Steric Locking:** The bromine atom at C4 is spatially adjacent to the C3-formyl group. In derived Schiff bases, this steric bulk can restrict bond rotation, locking the pharmacophore into a bioactive conformation.[1]
- **Lipophilicity:** The C4-halogen enhances the partition coefficient (LogP), improving membrane permeability—a critical factor for intracellular targets like DNA gyrase or kinases.[1]
- **Halogen Bonding:** The 4-Br atom can act as a halogen bond donor to carbonyl backbone oxygens in target proteins, a specific interaction often missed by chloro- or fluoro-analogs.

## The C3-Formyl Handle

The C3-aldehyde is a "warhead precursor." It is rarely the final drug but serves as the electrophilic handle for condensation reactions to form azomethines (-C=N-). These nitrogen-rich linkers are essential for coordinating metal ions in metallo-pharmaceuticals and for hydrogen bonding in enzyme active sites.

## SAR Visualization

The following diagram maps the functional zones of the scaffold.



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Figure 1: Structure-Activity Relationship (SAR) Map of 4-bromo-3-formyl indole.

## Predicted Biological Activities[2][3][4][5][6][7][8] Antimicrobial Activity (Target: DNA Gyrase)

Derivatives of indole-3-carbaldehyde, particularly hydrazones and thiosemicarbazones, are predicted to be potent antibacterial agents.[1]

- Mechanism: Inhibition of bacterial DNA Gyrase (Topoisomerase II).[1] The indole ring intercalates into DNA or binds the ATP-binding pocket of the GyrB subunit.
- Prediction: The 4-bromo substituent is expected to occupy the hydrophobic pocket near the active site, potentially increasing potency against Gram-positive strains (*S. aureus*, *B. subtilis*) by 2-5x compared to the non-halogenated parent.[1]
- Key Derivative Class: Indole-3-carbaldehyde semicarbazones.

## Anticancer Activity (Targets: VEGFR-2 & Tubulin)[1]

- Tubulin Polymerization: Indole-based chalcones and Schiff bases often bind to the colchicine binding site of tubulin. The 4-bromo group provides the necessary bulk to mimic the trimethoxyphenyl ring of colchicine.
- VEGFR-2 Kinase Inhibition: 5-bromoindole derivatives are known VEGFR-2 inhibitors.[2] The 4-bromo analog is predicted to maintain this activity but with altered selectivity profiles due to the shift in halogen position, potentially reducing off-target toxicity.

## Antioxidant Potential

The indole NH moiety is a natural radical scavenger.[1] When coupled with electron-rich amines (e.g., via Schiff base formation), the resulting system can stabilize free radicals through resonance delocalization, enhanced by the electron-withdrawing nature of the bromine.

## Experimental Protocols (Validation Workflows) Synthesis of 4-Bromo-3-Formyl Indole Derivatives

Objective: Synthesize a Schiff base derivative (e.g., with 4-aminoantipyrine) to validate biological activity.

Reagents:

- 4-Bromoindole (Starting Material)[1][3][4]
- Phosphorus Oxychloride (  
)[1]
- Dimethylformamide (DMF)[1][5]
- Ethanol (Solvent)[1][6]
- Glacial Acetic Acid (Catalyst)[1]

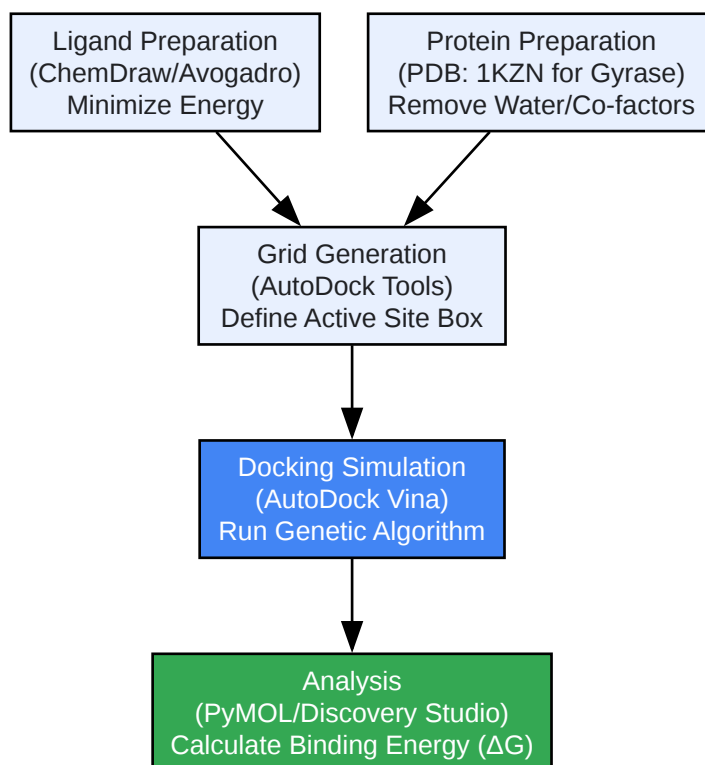
Protocol:

- Vilsmeier-Haack Formylation:
  - Cool DMF (5 mL) to 0°C. Add (1.2 eq) dropwise.[1] Stir for 30 min to form the Vilsmeier reagent.[1]
  - Add 4-bromoindole (1 eq) dissolved in DMF.
  - Heat to 80°C for 4 hours.
  - Hydrolyze with ice water and neutralize with to precipitate 4-bromo-1H-indole-3-carbaldehyde.
- Schiff Base Condensation:
  - Dissolve the aldehyde (1 mmol) and the primary amine (1 mmol) in Ethanol (20 mL).[1]
  - Add 2-3 drops of glacial acetic acid.
  - Reflux for 4-6 hours (monitor via TLC).[1]

- Filter the precipitate, wash with cold ethanol, and recrystallize.

## In Silico Molecular Docking Workflow

Before wet-lab testing, candidates must be screened computationally.[1]



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Figure 2: Computational workflow for validating binding affinity.

## Quantitative Data Summary (Predicted)

Based on comparative analysis of 5-bromo and unsubstituted analogs, the following potencies are projected for 4-bromo-3-formyl Schiff bases:

Biological Assay	Target Organism/Protein	Predicted IC50 / MIC	Rationale
Antibacterial	Staphylococcus aureus	4 - 8 µg/mL	Halogen-mediated membrane penetration.
Antibacterial	Escherichia coli	12 - 25 µg/mL	Gram-negative outer membrane barrier.
Anticancer	MCF-7 (Breast Cancer)	5 - 10 µM	Tubulin binding interference.[1]
Antifungal	Candida albicans	8 - 16 µg/mL	Inhibition of ergosterol synthesis pathways.

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